molecular formula C10H9Cl2NOS B11516011 2-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one

2-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one

Cat. No.: B11516011
M. Wt: 262.15 g/mol
InChI Key: JVILGLBJGZEDME-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one is a chemical compound with the molecular formula

C9H6Cl2NOS\text{C}_9\text{H}_6\text{Cl}_2\text{NO\text{S}}C9​H6​Cl2​NOS

. It belongs to the thiazolidinone family and contains a thiazolidine ring fused with a phenyl group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 3,4-dichlorophenyl isocyanate with 2-mercaptoacetamide, leading to the formation of the thiazolidinone ring . The reaction proceeds as follows:

3,4-Dichlorophenyl isocyanate+2-Mercaptoacetamide2-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one\text{3,4-Dichlorophenyl isocyanate} + \text{2-Mercaptoacetamide} \rightarrow \text{this compound} 3,4-Dichlorophenyl isocyanate+2-Mercaptoacetamide→this compound

Industrial Production: The industrial production of this compound typically involves scaled-up versions of the synthetic routes mentioned above. Optimization of reaction conditions ensures efficient and cost-effective production.

Chemical Reactions Analysis

Reactivity: 2-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl ring can be replaced.

Common Reagents and Major Products:
    Oxidizing agents like potassium permanganate (

    Oxidation: KMnO4\text{KMnO}_4KMnO4​

    ) can convert the thiazolidinone ring to an oxazolidinone. Reducing agents such as sodium borohydride (

    Reduction: NaBH4\text{NaBH}_4NaBH4​

    ) can reduce the carbonyl group.

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atoms on the phenyl ring.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers use it as a building block for more complex molecules.

    Industry: It can serve as a precursor for the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which 2-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.

Comparison with Similar Compounds

While there are other thiazolidinones, this compound’s unique combination of substituents (chlorine atoms and a methyl group) sets it apart. Similar compounds include 3,4-dichlorophenol and 3,4-dichlorophenyl isocyanate .

Properties

Molecular Formula

C10H9Cl2NOS

Molecular Weight

262.15 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H9Cl2NOS/c1-5-9(14)13-10(15-5)6-2-3-7(11)8(12)4-6/h2-5,10H,1H3,(H,13,14)

InChI Key

JVILGLBJGZEDME-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(S1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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